molecular formula C7H5NO2 B058191 2,6-Pyridinedicarboxaldehyde CAS No. 5431-44-7

2,6-Pyridinedicarboxaldehyde

Cat. No.: B058191
CAS No.: 5431-44-7
M. Wt: 135.12 g/mol
InChI Key: PMWXGSWIOOVHEQ-UHFFFAOYSA-N
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Description

2,6-Pyridinedicarboxaldehyde is an organic compound with the molecular formula C₇H₅NO₂. It is a derivative of pyridine, containing two formyl groups at the 2 and 6 positions of the pyridine ring. This compound is known for its versatility in organic synthesis and its role as a building block in the preparation of various functional materials .

Mechanism of Action

Target of Action

2,6-Pyridinedicarboxaldehyde, also known as 2,6-Bis(formyl)pyridine, 2,6-Diformylpyridine, 2,6-Pyridinedialdehyde, or Pyridine-2,6-dicarbaldehyde , is a versatile compound that can serve as a building block in the synthesis of various organic compounds . It has been used in the preparation of functionalized resin Amberlite XAD-4 and boron-dipyrromethene (BODIPY)-based fluorescence probe with a N,N′-(pyridine-2, 6-diylbis(methylene))-dianiline substituent .

Mode of Action

The compound contains two aldehyde groups that can react with diamines to form various types of Schiff bases . These Schiff bases can further react to form cyclic compounds, which can then act as ligands in organic synthesis .

Biochemical Pathways

It is known that the compound can be used in the aldol addition reaction with pyruvate in the presence of 2-keto-3-deoxy-6-phosphogluconate aldolase (kdpg) catalyst to form (s)-4-hydroxy-2-keto-4-(2′-pyridyl)butyrate .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reactions it undergoes. For instance, when used in the preparation of a BODIPY-based fluorescence probe, the resulting compound can be used for fluorescence imaging .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of 2-8°C to maintain its stability . Furthermore, the reactions involving this compound may require specific conditions, such as the presence of certain catalysts .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Pyridinedicarboxaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2,6-pyridinedimethanol using selenium dioxide in 1,4-dioxane under reflux conditions. The reaction typically yields a high purity product .

Industrial Production Methods: In industrial settings, this compound is often produced through a multi-step process starting from 2,6-pyridinedicarboxylic acid. The process involves acylation, esterification, reduction, and oxidation steps, resulting in a relatively high overall yield .

Chemical Reactions Analysis

Types of Reactions: 2,6-Pyridinedicarboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Selenium dioxide in 1,4-dioxane under reflux.

    Reduction: Sodium borohydride in methanol.

    Condensation: Primary amines in ethanol or methanol.

Major Products:

Comparison with Similar Compounds

  • 2,6-Pyridinedimethanol
  • 2,6-Pyridinedicarboxylic acid
  • 2,6-Pyridinedicarbonyl dichloride
  • 2-Pyridinecarboxaldehyde

Comparison: 2,6-Pyridinedicarboxaldehyde is unique due to its dual formyl groups, which make it highly reactive and versatile in forming Schiff bases and other derivatives. In contrast, 2,6-Pyridinedimethanol and 2,6-Pyridinedicarboxylic acid have different functional groups, leading to different reactivity and applications. 2,6-Pyridinedicarbonyl dichloride is more reactive due to the presence of acyl chloride groups, making it suitable for acylation reactions .

Properties

IUPAC Name

pyridine-2,6-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-4-6-2-1-3-7(5-10)8-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWXGSWIOOVHEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80202681
Record name 2,6-Diformylpyridine
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Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5431-44-7
Record name 2,6-Pyridinedicarboxaldehyde
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Record name Pyridine-2,6-dicarbaldehyde
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Record name 2,6-Pyridinedicarboxaldehyde
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Record name 2,6-Diformylpyridine
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Record name Pyridine-2,6-dicarbaldehyde
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Record name PYRIDINE-2,6-DICARBALDEHYDE
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Synthesis routes and methods

Procedure details

This preparation procedure followed the literature procedure (J. Chem. Soc., Dalton Trans. 1984-1937). To the mixture of 11.51 g of 2,6-pyridine-dimethanol (8.28 mmol) and 9.99 g of SeO2, was added 200 mL of 1,4-dioxane. The mixture was then refluxed for 4 h and filtered. The filtrate was concentrated under reduced pressure. The solid was dissolved in CH2Cl2 and passed through a silica gel plug. The solution was concentrated, and the solid was recrystallized from 60 mL of acetone and 100 mL of hexanes to afford 9.6 g of white crystal (71%), which was kept under N2. 1H NMR (CDCl3) δ 8.02-8.12 (m, 3H), 10.08 (s, 2H), 13C NMR δ 125.7, 138.8, 153.3, 192.7.
Quantity
11.51 g
Type
reactant
Reaction Step One
[Compound]
Name
SeO2
Quantity
9.99 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
71%

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for 2,6-Pyridinedicarboxaldehyde?

A1:

  • Spectroscopic Data:
    • IR Spectroscopy: Characteristic peaks for aldehyde C=O stretch around 1700 cm-1 and pyridine ring vibrations around 1600-1400 cm-1. []
    • NMR Spectroscopy: Signals corresponding to aromatic protons in the range of 7-9 ppm and aldehyde protons around 10 ppm. []

Q2: Can PDA be incorporated into polymers, and if so, what properties does it impart?

A3: Yes, PDA is a valuable building block for synthesizing functional polymers. It can undergo condensation reactions with amines to form Schiff base polymers. These polymers have potential applications in areas like infrared stealth coatings due to their tunable electronic properties. [] Additionally, PDA has been used to create hyperbranched polyesters via Baylis-Hillman polymerization. These polyesters offer diverse modification possibilities thanks to their orthogonal functional groups (hydroxyl, vinyl, and pyridine). []

Q3: Does PDA possess any catalytic properties?

A4: While PDA itself is not typically employed as a catalyst, it serves as a crucial precursor for synthesizing ligands used in various catalytic applications. For instance, a nitrone-based pincer ligand synthesized from PDA enabled the creation of a ruthenium pincer complex, exhibiting excellent activity in transfer hydrogenation reactions. []

Q4: Have computational methods been used to study PDA and its derivatives?

A5: Yes, computational studies have been employed to understand the interaction of PDA-based sensors with metal ions. For example, theoretical calculations have helped elucidate the fluorescence turn-on mechanism of a BODIPY-based probe containing a PDA moiety in the presence of Hg2+ ions. These studies provide valuable insights into the design of novel chemosensors. []

Q5: How does modifying the structure of PDA derivatives affect their activity and properties?

A6: Structural modifications of PDA derivatives significantly influence their coordination behavior and subsequent applications. For example, changing the length and nature of the alkyl chain in Schiff base ligands derived from PDA and 1-aminoalkanes impacted the spin-crossover behavior and mesomorphic properties of their cobalt(II) and iron(II) complexes. []

Q6: What are some of the notable applications of PDA and its derivatives?

A6: PDA finds applications in diverse fields:

  • Coordination Chemistry: It acts as a precursor for synthesizing macrocyclic ligands that readily coordinate with various metal ions, leading to complexes with interesting magnetic and optical properties. [, , , ]
  • Materials Science: PDA-based polymers exhibit potential in areas like infrared stealth coatings and functional materials. [, ]
  • Biomedical Research: Degradable cationic polymers synthesized from PDA have shown promise as non-toxic carriers for gene delivery. [, ]

Q7: What analytical techniques are commonly employed to characterize PDA and its derivatives?

A7: Various techniques are used for characterization, including:

  • NMR Spectroscopy: To elucidate the structure and purity of PDA derivatives. []
  • IR Spectroscopy: To identify functional groups and study coordination modes in metal complexes. []
  • Mass Spectrometry: To determine molecular weight and analyze fragmentation patterns. []
  • Elemental Analysis: To confirm the composition of synthesized compounds. []

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